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Compound of Interest

Compound Name: Lasiokaurin

Cat. No.: B15565017 Get Quote

Introduction: Lasiokaurin is a naturally occurring diterpenoid compound predominantly isolated

from plants of the Isodon genus, such as Isodon rubescens and Isodon serra.[1] This molecule

has garnered significant attention within the scientific community for its potent biological

activities, particularly its anti-cancer and antimicrobial properties. This technical guide provides

a comprehensive overview of the chemical structure, properties, and biological activities of

Lasiokaurin, with a focus on its molecular mechanisms of action and relevant experimental

protocols.

Chemical Structure and Properties
Lasiokaurin possesses a complex polycyclic structure characteristic of the ent-kaurane

diterpenoids.

Chemical Structure:

Lasiokaurin Chemical Structure

Figure 1: 2D Chemical Structure of Lasiokaurin.

Table 1: Chemical Identifiers of Lasiokaurin
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Identifier Value

IUPAC Name

[(1S,2S,5S,8R,9R,10S,11R,15S,18R)-9,10,18-

trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-

17-oxapentacyclo[7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸]octadecan-

15-yl] acetate[2]

CAS Number 28957-08-6[3]

Molecular Formula C₂₂H₃₀O₇[2]

Molecular Weight 406.5 g/mol

Canonical SMILES

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO-

-INVALID-LINK--([C@]45[C@H]3CC--INVALID-

LINK--C(=C)C5=O)O)(C)C

InChI Key DJQLJZNVICMJRV-VPKUEDJQSA-N

Table 2: Physical and Chemical Properties of Lasiokaurin

Property Value

Appearance White to off-white solid

Solubility Soluble in DMSO (100 mg/mL)

Melting Point Data not readily available in public sources.

Spectral Data (NMR, MS)

Detailed experimental spectral data such as ¹H-

NMR, ¹³C-NMR, and mass spectrometry are not

readily available in the searched public

literature.

Biological Activities
Lasiokaurin exhibits a range of biological activities, with its anti-cancer effects being the most

extensively studied.

Anti-Cancer Activity
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Lasiokaurin has demonstrated significant cytotoxic and anti-proliferative effects against a

variety of cancer cell lines.

Table 3: In Vitro Anti-proliferative Activity of Lasiokaurin (IC₅₀ Values)

Cell Line Cancer Type IC₅₀ (µM) Exposure Time

SK-BR-3 Breast Cancer 1.59 72 h

MDA-MB-231 Breast Cancer 2.1 72 h

BT-549 Breast Cancer 2.58 72 h

MCF-7 Breast Cancer 4.06 72 h

T-47D Breast Cancer 4.16 72 h

SMMC-7721 Liver Cancer Not specified Not specified

A-549 Lung Cancer Not specified Not specified

SW-480 Colon Cancer Not specified Not specified

MGC-803 Gastric Cancer Not specified Not specified

CaEs-17 Esophageal Cancer Not specified Not specified

CNE-1
Nasopharyngeal

Carcinoma
Not specified Not specified

CNE-2
Nasopharyngeal

Carcinoma
Not specified Not specified

C666-1
Nasopharyngeal

Carcinoma
Not specified Not specified

Antimicrobial Activity
While Lasiokaurin itself has been studied, research has also focused on its derivatives to

enhance antimicrobial potency. One study reported that a derivative of Lasiokaurin
(Compound 16) showed promising activity against Gram-positive bacteria.

Table 4: Antimicrobial Activity of a Lasiokaurin Derivative (Compound 16)
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Bacterial Strain Gram Type MIC (µg/mL)

S. aureus Gram-Positive 2.0

B. subtilis Gram-Positive 1.0

Signaling Pathways
Lasiokaurin exerts its anti-cancer effects by modulating multiple intracellular signaling

pathways that are crucial for cancer cell proliferation, survival, and metastasis.

PLK1 Signaling Pathway
Lasiokaurin has been shown to downregulate the Polo-like kinase 1 (PLK1) pathway in breast

cancer cells. This leads to the inhibition of CDC25C and AKT phosphorylation, resulting in

G2/M phase cell cycle arrest and apoptosis.

Lasiokaurin

PLK1

p-CDC25C p-AKT

G2/M Phase Arrest Apoptosis

Click to download full resolution via product page

Lasiokaurin inhibits the PLK1 pathway in breast cancer.

PI3K/Akt/mTOR Signaling Pathway
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In triple-negative breast cancer (TNBC) cells, Lasiokaurin inhibits the activation of the

PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and

survival.

Lasiokaurin

p-PI3K

p-Akt

p-mTOR

Cell Growth &
Proliferation Cell Survival

Click to download full resolution via product page

Lasiokaurin suppresses the PI3K/Akt/mTOR pathway.

STAT3 Signaling Pathway
Lasiokaurin has also been found to inhibit the activation of Signal Transducer and Activator of

Transcription 3 (STAT3) in TNBC cells. The STAT3 pathway is involved in cancer cell

proliferation, invasion, and migration.
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Inhibition of the STAT3 signaling pathway by Lasiokaurin.

MAPK and NF-κB Signaling Pathways
In nasopharyngeal carcinoma (NPC) cells, Lasiokaurin has been shown to suppress the

activation of the MAPK and NF-κB pathways, in addition to the mTOR and STAT3 pathways.

These pathways are crucial for tumor growth, invasion, and metastasis.

Lasiokaurin

MAPK Pathway NF-κB Pathway

Tumor Growth Invasion & Metastasis

Click to download full resolution via product page
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Lasiokaurin's inhibitory effect on MAPK and NF-κB pathways.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

biological activities of Lasiokaurin.

Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effect of Lasiokaurin on cancer cells.

Cell Preparation Treatment Incubation Assay Analysis

Seed cells in
96-well plates

Treat with Lasiokaurin
(various concentrations)

Incubate for
24, 48, or 72h Add MTT solution Incubate for 4h Add solubilization

solvent (e.g., DMSO)
Measure absorbance

(e.g., at 570 nm)

Click to download full resolution via product page

Workflow for the MTT Cell Viability Assay.

Protocol:

Seed breast cancer cells (e.g., MDA-MB-231, MCF7) in 96-well plates at a density of 5 x 10³

cells/well and incubate for 24 hours.

Treat the cells with various concentrations of Lasiokaurin for 24, 48, or 72 hours.

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

Remove the supernatant and add a solubilization solvent (e.g., DMSO) to dissolve the

formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a

microplate reader.

Calculate the inhibition rate using the formula: Inhibition rate (%) = (1 - absorbance of the

treated group / absorbance of the control group) × 100%.
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Apoptosis Analysis (Annexin V/PI Staining)
This method is used to quantify the induction of apoptosis by Lasiokaurin.

Cell Preparation & Treatment Harvesting Staining Analysis

Seed and treat cells
with Lasiokaurin

Harvest cells
(trypsinization) Wash with PBS Resuspend in

Binding Buffer
Add Annexin V-FITC

and Propidium Iodide (PI) Incubate in the dark Analyze by
Flow Cytometry

Click to download full resolution via product page

Workflow for Apoptosis Analysis using Annexin V/PI Staining.

Protocol:

Seed cells in 6-well plates and treat with Lasiokaurin for 24 or 48 hours.

Harvest the cells, including both adherent and floating cells.

Wash the cells with ice-cold PBS.

Resuspend the cells in 1X Binding Buffer.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

Incubate the cells in the dark at room temperature for 15-20 minutes.

Analyze the stained cells immediately by flow cytometry to differentiate between viable, early

apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of Lasiokaurin on cell cycle progression.
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Cell Preparation & Treatment Fixation Staining Analysis

Seed and treat cells
with Lasiokaurin Harvest cells Fix with cold 70%

ethanol Wash with PBS Stain with PI/RNase A
staining buffer Incubate Analyze by

Flow Cytometry

Click to download full resolution via product page

Workflow for Cell Cycle Analysis using Propidium Iodide Staining.

Protocol:

Seed cells in 6-well plates and treat with Lasiokaurin for the desired time (e.g., 48 hours).

Harvest the cells and wash with PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate

at -20°C for at least 2 hours.

Wash the fixed cells with PBS to remove the ethanol.

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

Incubate the cells in the dark.

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells

in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
This technique is used to detect and quantify specific proteins in cell lysates to understand the

effect of Lasiokaurin on protein expression and signaling pathways.
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General Workflow for Western Blot Analysis.
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Protocol:

After treating cells with Lasiokaurin, lyse the cells in RIPA buffer and determine the protein

concentration using a BCA protein assay.

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific to the protein of interest overnight at

4°C.

Wash the membrane and incubate with a corresponding HRP-conjugated secondary

antibody for 1-2 hours at room temperature.

Detect the protein bands using a chemiluminescence detection system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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